1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
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Description
1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.17461031 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical and Thermodynamic Studies
Corrosion Inhibition
Benzimidazole derivatives, including compounds structurally similar to "1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine," have been studied for their inhibitive action against corrosion of steel in acidic environments. These studies reveal that such compounds can significantly increase the inhibition efficiency, reducing the corrosion rate of metals in hydrochloric acid solutions. The effectiveness of these inhibitors is attributed to their interaction with the metal surface, forming a protective layer that impedes corrosion processes (Yadav et al., 2016).
Synthesis and Chemical Properties
Synthetic Methodologies
Research has been conducted on efficient syntheses of novel compounds that share the core structural features of the given chemical, focusing on their potential as intermediates in the synthesis of more complex molecules. These methodologies highlight the versatility of such compounds in constructing novel chemical entities, which can be further explored for various applications, including material science and drug discovery (Goli-Garmroodi et al., 2015).
Pharmacological Research
Anti-inflammatory Activity
Compounds structurally related to "this compound" have been synthesized and evaluated for their anti-inflammatory properties. These studies indicate that certain derivatives exhibit significant in-vitro and in-vivo anti-inflammatory activity, potentially offering new avenues for the development of anti-inflammatory agents (Ahmed et al., 2017).
Antimicrobial Activity
Novel Antimicrobial Agents
The antimicrobial properties of compounds bearing the imidazole and piperidine motifs have been explored, showing significant activity against various bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents to combat resistant microbial infections (Anisetti & Reddy, 2012).
Properties
IUPAC Name |
[2-(1H-imidazol-2-yl)phenyl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23-13-10-22-18(23)14-6-11-24(12-7-14)19(25)16-5-3-2-4-15(16)17-20-8-9-21-17/h2-5,8-10,13-14H,6-7,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQWLKWSKNVZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=CC=C3C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.